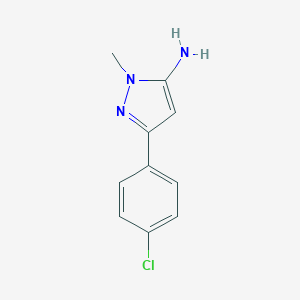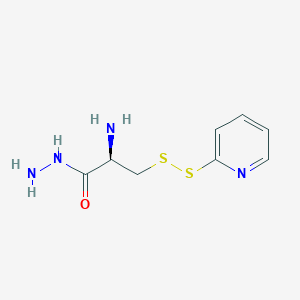
S-(2-Thiopyridyl)cysteine hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Thiopyridyl)cysteine hydrazide, also known as TPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPCH is a derivative of cysteine, an amino acid that is essential for the synthesis of proteins and enzymes in living organisms. TPCH has been shown to exhibit unique properties that make it a promising candidate for use in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of S-(2-Thiopyridyl)cysteine hydrazide involves the formation of a complex with metal ions, which can then undergo various chemical reactions. S-(2-Thiopyridyl)cysteine hydrazide has been shown to inhibit the activity of copper-dependent enzymes, which play a critical role in various biological processes. This inhibition can lead to changes in cellular metabolism and may have implications for the treatment of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
S-(2-Thiopyridyl)cysteine hydrazide has been shown to have various biochemical and physiological effects in living organisms. Studies have demonstrated that S-(2-Thiopyridyl)cysteine hydrazide can induce oxidative stress and DNA damage in cells, which may contribute to its anti-cancer properties. S-(2-Thiopyridyl)cysteine hydrazide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S-(2-Thiopyridyl)cysteine hydrazide is its ability to selectively bind to metal ions, making it a useful tool for studying metal ion homeostasis in living organisms. S-(2-Thiopyridyl)cysteine hydrazide is also readily available and relatively easy to synthesize, making it a cost-effective option for scientific research. However, S-(2-Thiopyridyl)cysteine hydrazide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are numerous future directions for research involving S-(2-Thiopyridyl)cysteine hydrazide. One area of interest is in the development of S-(2-Thiopyridyl)cysteine hydrazide-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is in the study of S-(2-Thiopyridyl)cysteine hydrazide's interactions with other molecules, which may provide insight into its mechanism of action. Additionally, the development of new synthesis methods for S-(2-Thiopyridyl)cysteine hydrazide may lead to improvements in its stability and solubility, making it a more versatile tool for scientific research.
Synthesemethoden
The synthesis of S-(2-Thiopyridyl)cysteine hydrazide involves the reaction of 2-thiopyridine-4-carboxylic acid with cysteine hydrazide in the presence of a catalyst. The resulting product is a yellow solid that is soluble in water and other polar solvents. The synthesis of S-(2-Thiopyridyl)cysteine hydrazide has been optimized to produce high yields of pure product, making it readily available for use in scientific research.
Wissenschaftliche Forschungsanwendungen
S-(2-Thiopyridyl)cysteine hydrazide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the study of metal ions and their interactions with biological molecules. S-(2-Thiopyridyl)cysteine hydrazide has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for studying metal ion homeostasis in living organisms.
Eigenschaften
CAS-Nummer |
134555-14-9 |
|---|---|
Produktname |
S-(2-Thiopyridyl)cysteine hydrazide |
Molekularformel |
C8H12N4OS2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanehydrazide |
InChI |
InChI=1S/C8H12N4OS2/c9-6(8(13)12-10)5-14-15-7-3-1-2-4-11-7/h1-4,6H,5,9-10H2,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
UERHOILGANRDSO-LURJTMIESA-N |
Isomerische SMILES |
C1=CC=NC(=C1)SSC[C@@H](C(=O)NN)N |
SMILES |
C1=CC=NC(=C1)SSCC(C(=O)NN)N |
Kanonische SMILES |
C1=CC=NC(=C1)SSCC(C(=O)NN)N |
Synonyme |
2-TCPH S-(2-thiopyridyl)cysteine hydrazide TCPH-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



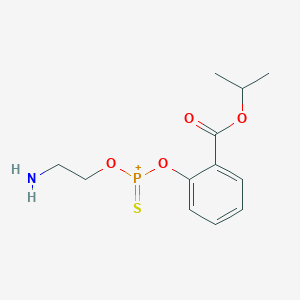
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)



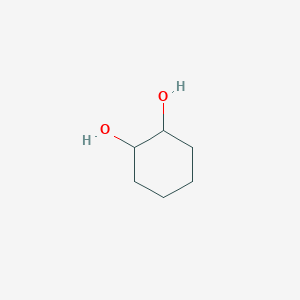



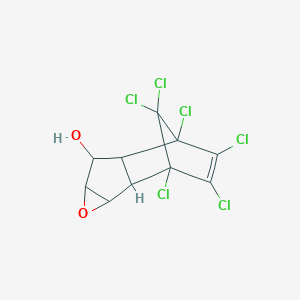
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
